molecular formula C17H20N2OS B2441247 2-amino-N-phenyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide CAS No. 667412-96-6

2-amino-N-phenyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No. B2441247
CAS RN: 667412-96-6
M. Wt: 300.42
InChI Key: FCPXNZXKVCSZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-phenyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. It is a heterocyclic compound containing both a nitrogen and sulfur atom and is an example of a cyclic thiophene. This compound has been studied for its ability to interact with biological systems and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Antibacterial and Antimycobacterial Properties

The compound and its derivatives have been noted for their potential in antimicrobial and antibacterial therapies. Specifically, certain derivatives exhibited significant activity against Mycobacterium tuberculosis, showcasing more potency than some standard treatments. This points towards its promising role in treating bacterial infections and addressing antibiotic resistance issues (Nallangi et al., 2014).

Synthesis and Modification for Medical Application

Studies have focused on the synthesis of various derivatives of 2-amino-N-phenyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide for medical applications. For instance, the synthesis of antibiotic and antibacterial drugs using derivatives of this compound was explored, highlighting its role in drug development (Ahmed, 2007). Further, modifications of the molecule have led to the development of derivatives with promising anti-inflammatory and antioxidant activities, comparable to established treatments like ibuprofen and ascorbic acid (Kumar et al., 2008).

Allosteric Modulation of A1 Adenosine Receptor

Some derivatives of this compound were prepared and evaluated as potential allosteric modulators of the A1 adenosine receptor. This exploration into receptor modulation offers insights into the therapeutic potential of these compounds in various neurological and cardiovascular conditions (Aurelio et al., 2011).

Pharmacological Activities

Research has not only focused on the synthesis but also on the pharmacological evaluation of derivatives of this compound. Compounds were assessed for activities like antiarrhythmic, serotonin antagonist, and antianxiety, showing high activity compared to positive controls, which opens a pathway for developing new therapeutic agents (Amr et al., 2010).

properties

IUPAC Name

2-amino-N-phenyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c18-16-15(17(20)19-12-8-4-3-5-9-12)13-10-6-1-2-7-11-14(13)21-16/h3-5,8-9H,1-2,6-7,10-11,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPXNZXKVCSZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)N)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.